molecular formula C12H17N B3023610 4-Phenylazepane CAS No. 73252-01-4

4-Phenylazepane

Cat. No.: B3023610
CAS No.: 73252-01-4
M. Wt: 175.27 g/mol
InChI Key: AHKQOPMYYACTFC-UHFFFAOYSA-N
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Description

4-Phenylazepane is an organic compound belonging to the class of azepanes, which are seven-membered, saturated heterocycles containing one nitrogen atom . With the molecular formula C12H17N and an average mass of 175.27 g/mol , it serves as a versatile chemical scaffold and a valuable intermediate in organic and medicinal chemistry research. The core structural motif of this compound is recognized in pharmacological science. It forms the foundational structure of a class of compounds known as phenazepanes . Several derivatives of this scaffold, such as ethoheptazine and proheptazine, have been historically studied as opioid analgesics . Another related molecule, Meptazinol, is a 3-phenylazepane derivative and a marketed opioid analgesic that acts as a partial μ-opioid receptor agonist . As such, this compound itself is a compound of significant interest in pharmaceutical research for the synthesis and development of novel chemical entities for scientific investigation. Applications for this compound include its use as a versatile building block in the creation of various organic compounds, pharmaceuticals, agrochemicals, and specialty chemicals . Its unique structural properties can enhance the efficiency and selectivity of synthetic reactions, making it a valuable tool for chemists in constructing complex molecular architectures . Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKQOPMYYACTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993988
Record name 4-Phenylazepane
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Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73252-01-4, 7500-40-5
Record name Hexahydro-4-phenyl-1H-azepine
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Record name 4-Phenylazepane
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Record name 4-Phenylazepane
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Advanced Synthetic Methodologies for 4 Phenylazepane and Its Derivatives

Strategies for Seven-Membered Ring Cyclization and Stereochemical Control

The construction of the seven-membered azepane ring with precise control over the arrangement of its substituents is a primary hurdle in its synthesis. Traditional methods often involve multi-step syntheses of linear precursors followed by cyclization, which can be inefficient and limit synthetic versatility. rwth-aachen.de

The stereoselective synthesis of azepane rings is complicated by several factors. The primary challenges include the difficulty of cyclization to form the seven-membered ring and the subsequent control of the configuration at multiple stereocenters. acs.orgnih.gov The increased flexibility of the seven-membered ring compared to smaller rings introduces a higher entropic barrier to cyclization. Furthermore, this flexibility makes it more difficult to predict and control the facial selectivity of reactions on the ring, leading to mixtures of diastereomers. Achieving high stereocontrol often requires the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled approaches where existing stereocenters direct the formation of new ones. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including the precursors to azepanes. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene using a ruthenium catalyst, such as a Grubbs catalyst, to form a cycloalkene and volatile ethylene. wikipedia.orgbeilstein-journals.org The resulting cyclic alkene, a dihydroazepine, can then be reduced to the saturated azepane ring.

This approach offers broad functional group tolerance and has been successfully applied to the synthesis of a wide range of heterocycles. wikipedia.orgresearchgate.net For the synthesis of 4-phenylazepane derivatives, a suitable N-protected diene precursor would undergo RCM to form the corresponding 2,3,4,7-tetrahydro-1H-azepine. Subsequent hydrogenation of the double bond yields the desired saturated azepane scaffold. researchgate.net The efficiency of the RCM reaction can be influenced by the nature of the substituents on the diene and the choice of catalyst. researchgate.net

Table 1: Examples of Ruthenium Catalysts Used in Ring-Closing Metathesis

Catalyst Name Generation Key Features
Grubbs Catalyst First High activity, but sensitive to air and moisture.
Hoveyda-Grubbs Catalyst Second Increased stability and activity, particularly for hindered substrates.

This table is generated based on common knowledge of RCM catalysts and their general characteristics.

The Beckmann rearrangement provides a classic method for ring expansion, allowing for the conversion of cyclic ketones into lactams. wikipedia.org In the context of azepane synthesis, a functionalized 4-piperidone, such as 4-phenyl-4-piperidone, can serve as a key precursor. rwth-aachen.defederalregister.govfederalregister.gov

The synthesis proceeds by first converting the ketone to its corresponding oxime using hydroxylamine. masterorganicchemistry.com This oxime is then treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or others) to induce the rearrangement. wikipedia.orgmasterorganicchemistry.com The group anti-periplanar to the oxime's hydroxyl group migrates, leading to the formation of a seven-membered caprolactam. This lactam can then be reduced, for example using lithium aluminum hydride, to yield the final this compound. This strategy is a well-established method, though it often requires harsh acidic conditions. rwth-aachen.demdpi.com The synthesis of the precursor, 4-piperidone, is a critical step, and it is recognized as a precursor in various synthetic pathways. federalregister.govfederalregister.govincb.org

Reaction Scheme: Beckmann Rearrangement for Azepane Synthesis

Oxime Formation: 4-Phenyl-4-piperidone + Hydroxylamine → 4-Phenyl-4-piperidone oxime

Rearrangement: 4-Phenyl-4-piperidone oxime + Acid Catalyst → 5-Phenyl-hexahydro-azepin-2-one (a caprolactam)

Reduction: 5-Phenyl-hexahydro-azepin-2-one + Reducing Agent → this compound

An alternative strategy for constructing the azepane ring involves the manipulation of pre-existing carbocyclic scaffolds. thieme-connect.comresearchgate.net This method offers the potential for high stereocontrol, as the stereochemistry of the starting carbocycle can be transferred to the final heterocyclic product.

The process begins with a substituted cycloalkene, such as a cyclohexene (B86901) derivative. The carbon-carbon double bond is subjected to oxidative cleavage, which can be achieved through methods like ozonolysis or osmium-catalyzed dihydroxylation followed by periodate cleavage. thieme-connect.comresearchgate.net This ring-opening step generates a linear dialdehyde (B1249045) intermediate. The subsequent and final step is a double reductive amination, where the dialdehyde is reacted with a primary amine (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent. This one-pot reaction forms two new carbon-nitrogen bonds and closes the ring to form the desired azepane. researchgate.net The stereochemical outcome of the final product is dictated by the stereocenters present in the initial carbocyclic precursor.

Dearomative Ring Expansion Strategies

Dearomative strategies provide innovative and powerful routes to complex cyclic systems by transforming flat, aromatic precursors into three-dimensional saturated rings. These methods can significantly shorten synthetic sequences.

A recently developed and highly effective strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method transforms a six-membered benzene ring into a seven-membered azepine system in a single step, which is then reduced to the azepane. nih.govmanchester.ac.uk

The process is initiated by irradiating a nitroarene with blue light, which converts the nitro group into a highly reactive singlet nitrene intermediate. nih.govmanchester.ac.ukthieme-connect.com This nitrene can then undergo a series of transformations, including insertion into a C-H bond and electrocyclic ring opening, to expand the aromatic ring by one nitrogen atom, forming a 3H-azepine intermediate. thieme-connect.comresearchgate.netacs.org This intermediate can then be trapped and subsequently hydrogenated to provide the fully saturated polysubstituted azepane. nih.govmanchester.ac.uk This two-step sequence (photochemical ring expansion followed by hydrogenation) allows for the rapid construction of the azepane core from readily available and inexpensive nitroarenes. thieme-connect.com

Table 2: Reaction Conditions for Photochemical Ring Expansion of a Nitroarene

Step Reagents and Conditions Product Type Yield
Photochemical N-insertion Nitroarene, P(Oi-Pr)₃, Et₂NH, Blue LEDs, rt 3H-Azepine High Yield rwth-aachen.de

Data compiled from reported synthetic protocols. rwth-aachen.deresearchgate.net

Singlet Aryl Nitrene Reactivity and Mechanism

The generation and subsequent reaction of singlet aryl nitrenes provide a powerful method for the synthesis of azepine derivatives through ring-expansion reactions. A contemporary strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, facilitates the conversion of a nitro group into a highly reactive singlet nitrene. nih.govresearchgate.net

Cycloaddition and Annulation Approaches

Cycloaddition and annulation reactions are powerful, convergent strategies for constructing the seven-membered azepane ring system, allowing for the rapid assembly of molecular complexity.

A facile, two-step formal [5+2] cycloaddition has been developed for the synthesis of functionalized azepin-4-ones, which are precursors to azepanes. nih.govscispace.com This methodology utilizes a relatively understudied photochemical rearrangement. nih.govnih.gov The process begins with the condensation of readily available pyrrolidinones and various aldehydes to form N-vinylpyrrolidinone intermediates. nih.gov

In the second step, these intermediates undergo a photochemical, photo-Fries-like rearrangement to expand the five-membered pyrrolidinone ring into a seven-membered azepin-4-one. scispace.com This transformation allows for the creation of densely functionalized azepane derivatives. nih.gov Reaction conditions can be optimized to enhance yields; for instance, using THF as a solvent and conducting the reaction at high dilution (e.g., 0.02 M) can disfavor competitive polymerization and dimerization pathways, leading to improved outcomes. nih.gov

EntrySolventConcentration (M)Time (h)Yield (%)
1Benzene0.14832
2THF0.12448
3THF0.024862

Data derived from optimization studies of the photochemical rearrangement of N-vinylpyrrolidinone. nih.gov

A highly stereoselective, convergent method to access densely substituted azepanones involves the Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes (DACs) with 2-aza-1,3-dienes. nih.govnih.gov This reaction provides a direct route to the azepane core under mild conditions. nih.gov

Among various Lewis acids, ytterbium triflate (Yb(OTf)₃) has proven to be a particularly effective catalyst for this transformation, affording the desired azepanone products in good to excellent yields and with high diastereoselectivity. nih.govnih.govresearchgate.net The reaction scope includes both electron-rich (hetero)aryl and alkenyl, as well as amino-substituted cyclopropanes. researchgate.net The resulting cycloadducts are versatile substrates for further chemical modifications. nih.gov

The development of an asymmetric variant of the (4+3) annulation of DACs and azadienes enables the synthesis of enantioenriched azepanones. nih.gov Enantioselectivity is achieved by employing a chiral catalyst system. Specifically, the combination of copper (II) triflate (Cu(OTf)₂) with a chiral trisoxazoline (Tox) ligand facilitates the enantioselective transformation. nih.govnih.gov

The use of the (S)-CyTox ligand has been shown to induce asymmetry in the cycloaddition, paving the way for the synthesis of optically active azepane derivatives. nih.govresearchgate.net This approach demonstrates the power of chiral ligands in controlling the stereochemical outcome of annulation reactions for the construction of complex heterocyclic frameworks. nih.gov

CatalystLigandYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Yb(OTf)₃NoneUp to 99%>20:1N/A
Cu(OTf)₂(S)-CyToxVariableHighAchieved

Comparative data for diastereoselective and enantioselective (4+3) annulation reactions. nih.govresearchgate.net

Directed Functionalization and Derivatization

Directly modifying C-H bonds offers an atom-economical and efficient strategy for synthesizing and derivatizing complex molecules like azepanes, bypassing the need for pre-functionalized substrates.

A copper-catalyzed formal [5+2] aza-annulation represents a direct C-H functionalization approach to construct the azepane skeleton. uts.edu.au This method involves the reaction of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes, featuring the selective functionalization of a distal, unactivated C(sp³)–H bond. uts.edu.au

The proposed mechanism involves a radical pathway initiated by a 1,5-hydrogen atom transfer (HAT) of N-radicals. This is followed by the facile coupling of the resulting alkyl radical with the 1,3-diene/enyne and subsequent C–N bond formation to construct the azepane motif. uts.edu.au This strategy showcases a broad substrate scope and allows for the late-stage modification of complex molecules, including pharmaceuticals and natural products. uts.edu.au

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Azepene Derivatives

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. In the context of azepine synthesis, the intramolecular Suzuki-Miyaura reaction has emerged as a powerful strategy for the construction of the seven-membered ring. This approach is valued for its mild reaction conditions, stereospecificity, and the generation of non-toxic boron by-products nih.gov.

The intramolecular Suzuki-Miyaura coupling is particularly advantageous for the synthesis of medium-sized rings and macrocycles, which can be challenging to form using other cyclization methods nih.govnih.gov. The reaction involves a precursor molecule containing both a boronic acid (or ester) and a halide (or triflate) functionality, which upon treatment with a palladium catalyst and a base, undergoes cyclization. While direct examples of Suzuki coupling to form a simple this compound are not prevalent in the reviewed literature, the methodology has been successfully applied to construct complex fused azepine systems. For instance, the synthesis of 7-aryl derivatives of N-methyl-5-azaindoline has been achieved through Suzuki cross-coupling, demonstrating the utility of this reaction in functionalizing nitrogen-containing heterocyclic systems princeton.edu.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly in intramolecular applications where the formation of the desired ring size is in competition with intermolecular side reactions.

ReactantsCatalyst/LigandBaseSolventProductYield (%)Reference
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanetBu3PPd(Ph)BrCsFToluene/WaterPolyfluoreneHigh(General methodology for poly(p-phenylene) synthesis is described)
4-bromophenol, phenylboronic acidPd on porous glassVariousWater4-phenylphenol>90(Example of intermolecular Suzuki coupling) caltech.edu

This table illustrates representative Suzuki-Miyaura coupling reactions. While not specific to this compound, they demonstrate the general conditions and applicability of the reaction for C-C bond formation involving aromatic rings.

Iridium-Catalyzed α-Alkynylation of Cyclic Eneformamides

A modular and regioselective method for the functionalization of cyclic amines involves the iridium-catalyzed α-alkynylation of cyclic nonaromatic eneformamides nih.gov. This chelation-assisted dehydrogenative alkynylation provides a direct route to introduce an alkynyl group at the α-position of a cyclic amine precursor. The resulting versatile eneformamidynes can be further transformed into various saturated cyclic amines and azabicyclic architectures nih.gov.

This synthetic strategy is step-economical and proceeds under iridium catalysis, coupling cyclic eneformamides with terminal alkynes. The formyl group on the nitrogen atom acts as a directing group, facilitating the regioselective C-H activation at the α-position. This methodology is applicable to the synthesis of functionalized azepane derivatives, providing a pathway to introduce carbon-based substituents at the C2 position of the azepane ring.

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for the formation of C-C bonds, utilizing readily available carboxylic acids as coupling partners in place of traditional organometallic reagents researchgate.net. This approach is particularly attractive as it releases carbon dioxide as the only byproduct. The merger of photoredox catalysis with nickel catalysis has enabled the decarboxylative arylation of α-amino acids, providing a direct route to benzylic amine structures nih.govresearchgate.netacs.org.

This methodology can be conceptually applied to the synthesis of this compound, where a suitable azepane-4-carboxylic acid could serve as the precursor. The reaction mechanism typically involves the oxidation of the carboxylate to generate a carboxyl radical, which then undergoes facile decarboxylation to form an alkyl radical. This radical can then be intercepted by a nickel catalyst in a cross-coupling cycle with an aryl halide to form the desired C(sp³)–C(sp²) bond nih.gov. The reaction conditions are generally mild and tolerant of various functional groups. While the direct decarboxylative arylation of azepane-4-carboxylic acid to form this compound is a plausible synthetic route, specific examples in the literature are still emerging. However, the successful application of this method to other cyclic amino acids, such as those for the synthesis of complex morpholines, highlights its potential for the synthesis of this compound and its derivatives nih.gov.

Asymmetric Synthesis and Chiral Induction

The development of asymmetric methods to control the stereochemistry of the this compound core is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form.

Asymmetric Conjugate Addition to α,β-Unsaturated Lactams

Asymmetric conjugate addition reactions are a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of azepane synthesis, the conjugate addition of organometallic reagents to α,β-unsaturated lactams (seven-membered cyclic amides) provides a direct route to chiral 4-substituted azepan-2-ones. These intermediates can then be further manipulated to afford the desired this compound derivatives.

While conjugate additions to α,β-unsaturated amides and lactams can be challenging due to their lower reactivity compared to corresponding esters and ketones, significant progress has been made in developing catalytic asymmetric versions of this reaction acs.org. One successful approach involves the use of copper catalysts with chiral ligands to control the stereochemical outcome of the addition of organometallic reagents, such as organozinc or Grignard reagents, to the α,β-unsaturated lactam.

Furthermore, a highly diastereoselective and enantioselective synthesis of polysubstituted azepanes has been achieved through a conjugate addition sequence involving a lithiated N-Boc-allylamine derivative and a β-aryl α,β-unsaturated ester digitellinc.com. This method, mediated by the chiral ligand (-)-sparteine, allows for the construction of enantioenriched azepane rings with control over multiple stereocenters digitellinc.com.

NucleophileSubstrateCatalyst/LigandProductDiastereomeric RatioEnantiomeric Excess (%)
Lithiated N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylaminesβ-aryl α,β-unsaturated esters(-)-sparteine4,5,6- and 3,4,5,6-substituted azepanesHighHigh

This table summarizes a key asymmetric conjugate addition approach for the synthesis of substituted azepanes, highlighting the high levels of stereocontrol achievable. digitellinc.com

Catalytic α-Deracemization via Photoredox Deprotonation and Enantioselective Protonation

Catalytic deracemization is an atom-economical method for converting a racemic mixture into a single enantiomer. For the synthesis of chiral 4-substituted azepan-2-ones, a catalytic α-deracemization strategy can be employed. This approach involves the selective removal of a proton from the α-carbon of one enantiomer of the racemic lactam, followed by a stereoselective protonation of the resulting achiral enolate to generate the desired enantiomer in excess.

Recent advances in photoredox catalysis have enabled novel deracemization strategies. One such method involves the synergistic combination of a photocatalyst and a chiral proton source. The photocatalyst can facilitate the deprotonation step by generating a reactive radical species, while a chiral Brønsted acid or base can then control the enantioselectivity of the subsequent protonation. While specific applications of this photoredox deprotonation/enantioselective protonation strategy to 4-phenylazepan-2-one are not yet widely reported, the deracemization of other cyclic ketones and lactams has been successfully demonstrated.

A chemoenzymatic approach has also been developed for the synthesis of enantioenriched 2-aryl azepanes through deracemization using monoamine oxidases nih.gov. This biocatalytic method provides an alternative route to chiral azepane derivatives.

Role of Chiral Catalysts and Bases in Enantioselective Transformations

The success of asymmetric synthesis relies heavily on the use of chiral catalysts and reagents that can effectively transfer stereochemical information to the substrate. In the enantioselective synthesis of this compound and its derivatives, chiral catalysts and bases play a crucial role in a variety of transformations.

Chiral Catalysts:

Transition Metal Catalysts: Chiral transition metal complexes, typically composed of a metal center and a chiral ligand, are widely used in asymmetric catalysis nih.gov. In the context of azepane synthesis, chiral palladium catalysts are employed in asymmetric allylic alkylations to construct optically active precursors nih.gov. Chiral copper complexes are used in asymmetric conjugate additions to α,β-unsaturated lactams to introduce the phenyl group at the 4-position with high enantioselectivity acs.org.

Organocatalysts: Chiral organocatalysts, which are small organic molecules, have emerged as a powerful alternative to metal-based catalysts nih.gov. Chiral amines, such as proline and its derivatives, can catalyze enantioselective aldol and Michael reactions, which can be adapted for the synthesis of chiral azepane precursors.

Chiral Bases: Chiral Brønsted bases are essential components in many asymmetric transformations. They can act as catalysts by deprotonating a substrate to form a chiral enolate or by activating a nucleophile through hydrogen bonding researchgate.net. In the asymmetric synthesis of substituted azepanes, a chiral base like (-)-sparteine, in combination with an organolithium reagent, can mediate the enantioselective deprotonation of an allylic amine, which is a key step in a conjugate addition sequence digitellinc.com. The design of the chiral base is critical, as a delicate balance between its basicity and the acidity of the nucleophile is required for efficient and selective catalysis researchgate.net.

The development of new chiral catalysts and bases continues to be a major focus of research, aiming to provide more efficient, selective, and sustainable methods for the synthesis of enantiopure compounds like this compound.

Synthesis of Specific this compound Derivatives for Research Applications

Synthesis of Ethyl 1-Methyl-4-phenylazepane-4-carboxylate

The synthesis of ethyl 1-methyl-4-phenylazepane-4-carboxylate can be approached through a multi-step process commencing with the formation of the this compound core structure, followed by functionalization. A common strategy for constructing the seven-membered azepane ring is the Beckmann rearrangement of a substituted cyclohexanone oxime.

Step 1: Synthesis of 4-Phenylcyclohexanone (B41837)

The synthesis begins with the commercially available 4-phenylcyclohexanone. This starting material can be prepared through various methods, including the ruthenium-catalyzed reaction of tributylamine with 4-phenylcyclohexanone to yield substituted derivatives, or via the hydrogenation of 4-phenylphenol followed by oxidation. google.com

Step 2: Formation of 4-Phenylcyclohexanone Oxime

4-Phenylcyclohexanone is then converted to its corresponding oxime. This is a standard condensation reaction where the ketone reacts with hydroxylamine, typically in the presence of a mild acid or base catalyst. iucr.orgwikipedia.orgyoutube.com The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Step 3: Beckmann Rearrangement to 5-Phenylazepan-2-one

The pivotal step in forming the azepane ring is the Beckmann rearrangement of 4-phenylcyclohexanone oxime. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org The rearrangement involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a seven-membered lactam, 5-phenylazepan-2-one. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime.

Step 4: Synthesis of a Diester Precursor for Dieckmann Condensation

An alternative and often more direct route to the 4-carboxy-4-phenylazepane scaffold is through an intramolecular Dieckmann condensation. nih.govnih.gov This involves the preparation of a suitable acyclic diester. The synthesis would start from N-benzyl-N-(2-cyanoethyl)aniline, which can be alkylated with ethyl chloroacetate to introduce the two ester arms. Hydrolysis of the nitrile followed by esterification would yield the required diester precursor.

Step 5: Dieckmann Condensation

The prepared diester undergoes an intramolecular condensation reaction in the presence of a strong base, such as sodium ethoxide, to form a cyclic β-keto ester. nih.govnih.gov This reaction is a powerful method for forming five- and six-membered rings, and can also be applied to the formation of seven-membered rings like azepane.

Step 6: N-Methylation and Esterification

Following the formation of the 4-carboxy-4-phenylazepane intermediate, the final steps involve N-methylation and esterification. N-methylation can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The carboxylic acid is then converted to its ethyl ester, typically by reaction with ethanol in the presence of an acid catalyst (Fischer esterification) or by using a more reactive acylating agent like thionyl chloride followed by the addition of ethanol.

A plausible synthetic scheme is outlined below:

Image of a plausible synthetic scheme for Ethyl 1-Methyl-4-phenylazepane-4-carboxylate would be depicted here.

Step Reaction Key Reagents Product
1 Oxime Formation 4-Phenylcyclohexanone, Hydroxylamine 4-Phenylcyclohexanone oxime
2 Beckmann Rearrangement Sulfuric Acid 5-Phenylazepan-2-one
3 Lactam Reduction Lithium Aluminum Hydride This compound
4 Carboxylation (Details on carboxylation) This compound-4-carboxylic acid
5 N-Methylation Methyl Iodide, Base 1-Methyl-4-phenylazepane-4-carboxylic acid

Synthesis of Substituted 3-Hydroxy-5-phenylazepane-5-carbonitriles

The synthesis of 3-hydroxy-5-phenylazepane-5-carbonitriles represents a significant synthetic challenge due to the multiple stereocenters and functional groups on the azepane ring. A potential synthetic route can be devised starting from a functionalized piperidine (B6355638) precursor, which undergoes ring expansion.

A reported synthesis of 3-hydroxy-5-phenylazepane-5-carbonitriles involves the use of 2-chloromethyl-4-phenylpiperidine-4-carbonitriles as key intermediates. researchgate.net

Step 1: Synthesis of 2-Chloromethyl-4-phenylpiperidine-4-carbonitriles

The synthesis of the piperidine precursor can be achieved from 2-(2-cyano-2-phenylethyl)aziridines. These aziridines are alkylated with 1-bromo-2-chloroethane, which is then followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening to yield the desired cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. researchgate.net

Step 2: Ring Expansion to 3-Hydroxy-5-phenylazepane-5-carbonitriles

The 2-chloromethyl-4-phenylpiperidine-4-carbonitriles can then undergo a ring expansion reaction to form the azepane ring. This transformation can be promoted by a suitable base, leading to an intramolecular nucleophilic substitution where the piperidine nitrogen attacks the chloromethyl group, followed by rearrangement and incorporation of a hydroxyl group, though the specific mechanism for this transformation from the literature is not detailed. researchgate.net

Alternatively, a de novo synthesis of the azepane ring with the desired functionalities could be envisioned. This might involve the hydroboration of a suitably substituted tetrahydroazepine to introduce the hydroxyl group with regio- and diastereoselectivity. nih.gov The cyano group could be introduced via various cyanation methods, such as the reaction of an appropriate electrophile with a cyanide salt. chemistryviews.orgwikipedia.org

The following table summarizes a potential synthetic approach:

Image of a plausible synthetic scheme for Substituted 3-Hydroxy-5-phenylazepane-5-carbonitriles would be depicted here.

Step Starting Material Key Transformation Intermediate/Product
1 2-(2-Cyano-2-phenylethyl)aziridine Alkylation and Cyclization 2-Chloromethyl-4-phenylpiperidine-4-carbonitrile

Preparation of N-Substituted Sulfonamide Derivatives

The synthesis of N-substituted sulfonamide derivatives of this compound involves the initial preparation of the parent this compound amine, followed by its reaction with a variety of sulfonyl chlorides.

Step 1: Synthesis of this compound

As previously described, this compound can be synthesized from 4-phenylcyclohexanone. The ketone is first converted to its oxime, which then undergoes a Beckmann rearrangement to the lactam, 5-phenylazepan-2-one. wikipedia.orgmasterorganicchemistry.com Subsequent reduction of the lactam, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the secondary amine, this compound. thieme-connect.com

Step 2: N-Sulfonylation of this compound

The final step is the N-sulfonylation of this compound. This is a well-established reaction where the secondary amine acts as a nucleophile and attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

A diverse range of N-substituted sulfonamide derivatives can be prepared by varying the R group on the sulfonyl chloride (R-SO₂Cl). This allows for the introduction of various aryl, alkyl, or heterocyclic moieties, enabling the exploration of structure-activity relationships for research purposes.

The general reaction is as follows:

Image of the general reaction for N-sulfonylation of this compound would be depicted here.

Below is a table illustrating the synthesis of various N-substituted sulfonamide derivatives of this compound with representative sulfonyl chlorides.

EntrySulfonyl ChlorideR GroupBaseSolventProduct
1Benzenesulfonyl chloridePhenylPyridineDichloromethane (B109758)N-(Phenylsulfonyl)-4-phenylazepane
2p-Toluenesulfonyl chloride4-MethylphenylTriethylamineDichloromethaneN-(p-Tolylsulfonyl)-4-phenylazepane
3Methanesulfonyl chlorideMethylPyridineDichloromethaneN-(Methylsulfonyl)-4-phenylazepane
4Dansyl chloride5-(Dimethylamino)naphthalen-1-ylTriethylamineDichloromethaneN-(Dansyl)-4-phenylazepane
52-Naphthalenesulfonyl chlorideNaphthalen-2-ylPyridineDichloromethaneN-(Naphthalen-2-ylsulfonyl)-4-phenylazepane

Conformational Analysis and Dynamic Behavior of 4 Phenylazepane Systems

Intrinsic Flexibility and Disorder of Seven-Membered Rings

Seven-membered rings, such as the azepane nucleus, are characterized by a high degree of conformational flexibility. publish.csiro.auresearchgate.net Unlike the more rigid five- and six-membered rings, which have well-defined, low-energy conformations (e.g., envelope and twist for cyclopentane; chair, boat, and twist-boat for cyclohexane), seven-membered rings possess a larger number of low-energy conformations with small energy barriers between them. This leads to a complex potential energy surface with multiple minima and transition states, resulting in significant conformational disorder at room temperature. rsc.org

For cycloheptane (B1346806), the parent carbocycle of azepane, numerous force fields have been proposed to study its pseudorotational equilibria. nih.gov These studies have revealed that cycloheptane and its heterocyclic analogs, including azepane, predominantly adopt twist-chair conformations as their most stable forms. nih.gov The chair conformation is often associated with a transition state. nih.gov The replacement of a carbon atom with a heteroatom like nitrogen in azepane can influence the ring's strain and conformational preferences. Theoretical calculations have shown that substituting a carbon with a nitrogen atom can decrease the ring strain. nih.gov This minimal influence is attributed to the absence of electronic delocalization in the saturated, nonaromatic ring. nih.gov

Influence of Substituents on Azepane Ring Conformations

The inherent conformational flexibility of the azepane ring can be constrained by the introduction of substituents. lifechemicals.comresearchgate.net The size, stereochemistry, and electronic properties of these substituents can bias the conformational equilibrium towards a single or a limited number of preferred conformations. This principle is fundamental in drug design, where a specific conformation is often required for optimal interaction with a biological target. lifechemicals.com

Conformational Effects of Monofluorination

Selective monofluorination has emerged as a powerful tool for regulating the conformation of substituted azepanes. rsc.orgrsc.org A single fluorine atom, when installed diastereoselectively, can significantly bias the azepane ring towards one major conformation. rsc.orgrsc.org This effect was demonstrated in a model disubstituted azepane system with an azido (B1232118) group at C3 and a benzyloxy group at C4 in a trans relationship. publish.csiro.au

In one study, stereoselective monofluorination at the C6 position was investigated. publish.csiro.aursc.org It was found that the conformational outcome was highly dependent on the stereochemistry at the C6 carbon. When the fluorine atom was installed with an S configuration, the azepane ring still exhibited considerable conformational disorder. rsc.org This was attributed to competing conformational preferences, including the diequatorial preference of the larger substituents and the gauche effects of both the azido and fluorine groups. rsc.org However, when the fluorine was introduced with an R configuration at C6, a single conformation was found to strongly dominate in solution. rsc.org This demonstrates that stereoselective monofluorination can effectively "lock" the flexible azepane ring into a preferred shape, but the success of this approach is contingent on the specific stereochemistry of the fluorine substituent. publish.csiro.au

Cooperative Conformational Control by Fluorohydrins

Building on the principles of monofluorination, the introduction of multiple substituents, such as in fluorohydrins, can lead to cooperative conformational control. publish.csiro.auresearchgate.net The interplay of stereoelectronic effects from both the fluorine and hydroxyl groups can result in a aditive conformational bias, further restricting the flexibility of the azepane ring. researchgate.net

In a model azepane system, the conformational effects of concurrent fluorine and hydroxy substitution at C5 and C6 were investigated. publish.csiro.au The study revealed that a strong conformational bias is achieved only when the relative stereochemistry of the fluorine and hydroxyl groups is appropriate to enable cooperative control. publish.csiro.auresearchgate.net For instance, in a tetra-substituted azepane, the combination of a fluorine and a hydroxyl group with a specific relative configuration led to one major conformation dominating, an effect that was more pronounced than with monofluorination alone. researchgate.net This highlights the potential for fine-tuning the conformational landscape of the azepane ring by the judicious placement of multiple functional groups that can act in concert. publish.csiro.au

Pseudorotational Equilibria in Azepane Rings

The conformational flexibility of the azepane ring is often described in terms of pseudorotational equilibria. nih.gov This concept, originally developed for cyclopentane, describes the continuous interconversion between various twist and boat conformations without passing through a high-energy planar state. For seven-membered rings like azepane, the pseudorotational itinerary is more complex, involving a landscape of low-energy twist-chair and boat conformations. nih.gov

Theoretical studies on azepane and related seven-membered heterocycles have shown that the twist-chair conformation is generally the most stable. nih.gov The presence of substituents can significantly alter the relative energies of these conformers, thereby shifting the pseudorotational equilibrium. For example, as discussed previously, a single, strategically placed fluorine atom can create a deep energy minimum for one specific conformation, effectively halting or significantly slowing down the pseudorotation process. rsc.org Understanding these equilibria is crucial for predicting the dominant conformations of substituted azepanes and, by extension, their biological activities.

Theoretical and Experimental Approaches to Conformational Stability

A combination of theoretical calculations and experimental techniques is essential for a comprehensive understanding of the conformational stability of azepane systems.

High-Level Electronic Structure Calculations for Conformational Landscapes

High-level electronic structure calculations have become an indispensable tool for mapping the conformational landscapes of flexible molecules like azepane. nih.govnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) can be used to calculate the relative energies of different conformers and the energy barriers between them. nih.govresearchgate.net

One study performed a holistic conformational analysis of azepane and other seven-membered heterocycles using high-level electronic structure calculations. nih.gov These calculations confirmed that the twist-chair conformation is the most stable for these systems, with the chair conformation representing a transition state. nih.gov Such computational approaches can provide detailed insights into the complex potential energy surfaces of these rings, guiding the interpretation of experimental data and aiding in the design of molecules with specific conformational properties. nih.gov The accuracy of these calculations is highly dependent on the chosen theoretical method and basis set, and careful validation against experimental data is often necessary. nih.govresearchgate.net

Analysis of Twist-Chair and Chair Conformations and Transition States

The seven-membered azepane ring is flexible and known to exist in several low-energy conformations, primarily twist-chair (TC) and chair (C) forms. In a 4-substituted azepane like 4-phenylazepane, these conformations would differ in the orientation of the phenyl group (axial vs. equatorial).

A thorough conformational analysis, typically employing computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to determine the relative energies and geometric parameters of these conformers. Such a study would identify the global minimum energy conformation and the energy differences between various stable and transition state structures. For this compound, it would be crucial to analyze the energetic preference for the phenyl group to occupy an axial or equatorial position in both the twist-chair and chair conformations.

Data on Twist-Chair and Chair Conformations of this compound No specific experimental or computational data detailing the relative energies of the twist-chair and chair conformations of this compound, or the transition states between them, were found in the public domain.

Quantification of Ring Strain and Bond Angle Deviations

Azepane rings inherently possess a degree of ring strain due to deviations from ideal bond angles and torsional strain from eclipsed hydrogen atoms. The introduction of a phenyl substituent at the 4-position would further influence this strain.

Quantification of ring strain is typically achieved through computational methods by comparing the heat of formation of the cyclic compound to that of an analogous acyclic, strain-free reference molecule. Analysis of the bond angles within the optimized geometries of the different conformers would reveal deviations from the ideal sp³ bond angle of 109.5°, providing insight into the angle strain at different points in the ring.

Calculated Ring Strain and Bond Angle Deviations for this compound Specific quantitative data on the ring strain energy or a detailed analysis of bond angle deviations for this compound are not available in the reviewed literature.

Dynamic Conformational Processes

The flexibility of the azepane ring leads to dynamic interconversion between its various conformations. The energy barriers associated with these processes and the rates of interconversion can be investigated both computationally and experimentally.

Interconversion Energy Barriers

The energy barriers for conformational interconversions, such as the inversion of the ring from one twist-chair conformation to another, are key parameters defining the dynamic behavior of the molecule. These barriers can be calculated by locating the transition state structures connecting the different conformers on the potential energy surface.

Energy Barriers for Conformational Interconversion of this compound No specific data on the interconversion energy barriers for this compound have been reported.

Investigation of Conformational Interchanges via Variable Temperature NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique used to study dynamic conformational processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of interconversion between conformers becomes fast on the NMR timescale. From this data, the free energy of activation (ΔG‡) for the conformational interchange can be determined.

A VT-NMR study of this compound would provide crucial experimental data on its ring dynamics. Such an analysis would likely focus on the protons of the azepane ring, whose chemical shifts and coupling constants would be sensitive to the ring's conformation.

Variable Temperature NMR Studies on this compound While VT-NMR has been used to study the dynamics of more complex or derivatized azepane systems, no specific VT-NMR studies or resulting data for the parent this compound molecule were identified in the public scientific literature.

Computational Chemistry and Molecular Modeling of 4 Phenylazepane

Quantum Mechanical Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods allow for the accurate prediction of molecular geometries, energies, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is widely employed to explore the potential energy surface of molecules, enabling the identification of stable conformers and the determination of their relative energies rsc.orgwhiterose.ac.uk. For 4-phenylazepane, DFT calculations can map out the various spatial arrangements of its atoms, particularly focusing on the flexibility of the seven-membered azepane ring and the orientation of the phenyl substituent. Studies on related N-protected phenylazepanes have identified multiple low-energy rotamers arising from the rotation around the N-C bond, with DFT calculations being crucial for optimizing these structures and assessing their stability whiterose.ac.uk. The computational exploration of the conformational space of this compound helps in understanding its behavior in different environments and its potential interactions with other molecules escholarship.orgwhiterose.ac.ukresearchgate.netscience.gov.

Prediction of Reactivity and Stability via Meta-Hybrid DFT

Meta-hybrid Density Functional Theory (DFT) functionals, such as B3LYP, are known for their accuracy in predicting thermochemical properties, reaction barriers, and molecular stability. These functionals incorporate a fraction of exact Hartree-Fock exchange with DFT correlation energy, providing a good balance between accuracy and computational cost researchgate.net. Applying meta-hybrid DFT to this compound can offer insights into its intrinsic stability and potential reaction pathways. For instance, calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to optimize molecular structures and predict transition states, thereby elucidating reaction mechanisms and activation energies relevant to its chemical transformations researchgate.net.

Calculation of Boltzmann Population Ratios of Conformers

Once the stable conformers of this compound are identified and their relative energies determined through DFT calculations, the Boltzmann distribution law can be applied to predict the population of each conformer at a given temperature. This calculation is vital for understanding the dynamic behavior of the molecule in solution, as the most populated conformer often dictates the molecule's macroscopic properties and reactivity. For example, studies on related systems have shown that DFT-predicted Boltzmann population ratios can closely match experimental spectroscopic data, such as those obtained from ¹H NMR analysis rsc.orgrsc.org.

Table 1: Boltzmann Population Ratios of this compound Conformers

ConformerPredicted Population (%) at 298 KPredicted Population (%) at 223 K
Conformer A6661
Conformer B3439

Note: These values are illustrative, based on findings from related studies rsc.orgrsc.org. Specific data for this compound may vary.

Intermolecular and Intramolecular Interaction Analysis

Understanding the non-covalent interactions that govern molecular behavior is crucial. Computational methods provide detailed analyses of these interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular).

Analysis of Charge-Dipole Interactions (e.g., C-F···N+)

Charge-dipole interactions are significant non-covalent forces that play a role in molecular recognition and biological activity. These interactions occur between a charged species (or a significant partial charge) and a molecule possessing a dipole moment. While specific examples of C-F···N+ interactions directly involving the parent this compound may not be extensively documented in the provided search results, computational methods are capable of identifying and quantifying such interactions within its structure or in complexes it might form. The nitrogen atom in the azepane ring, with its lone pair of electrons, can act as a Lewis base and participate in dipole-dipole or charge-dipole interactions with suitable partners. Similarly, the phenyl ring can engage in pi-pi stacking or cation-pi interactions. Computational tools can map the electrostatic potential and electron density distribution to reveal regions of positive and negative charge, thereby predicting potential sites for charge-dipole interactions researchgate.netresearchgate.net. The analysis of dipole moments and electrostatic potentials, often derived from DFT calculations, is key to understanding these interactions google.com.

Molecular Dynamics Simulations and Conformational Dynamics

Understanding the dynamic behavior and preferred conformations of molecules is crucial for predicting their biological activity and interactions. While direct molecular dynamics (MD) simulations specifically on this compound for broad biological applications are not extensively detailed in the reviewed literature, related studies highlight the importance of conformational analysis for azepane derivatives.

Density Functional Theory (DFT) calculations have been employed to investigate conformational preferences and energy barriers in related N-protected azepanes. For instance, studies on N-Boc-2-phenylazepane have revealed significant rotation barriers around specific bonds, with a notable barrier of 70.8 kJ/mol for the tert-butoxycarbonyl (Boc) group rotation in DMSO, as determined through Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and DFT calculations whiterose.ac.uk. These findings underscore the potential for conformational flexibility within the azepane ring system and its substituents, which can influence molecular recognition processes. Such detailed conformational analyses are foundational for understanding how molecules like this compound, or derivatives thereof, might adopt specific orientations when interacting with biological macromolecules. Molecular dynamics simulations, when applied, can further elucidate the ensemble of conformations accessible to such molecules over time, providing a more comprehensive picture of their dynamic behavior in a simulated biological environment nih.gov.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Computational methods play a pivotal role in deciphering the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective compounds. This compound and its derivatives have been investigated within SAR frameworks for various biological targets.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. While this compound itself may not always be the primary ligand in these studies, its structural motif is often incorporated into larger molecules that are docked to specific receptors. For example, in the development of inhibitors for targets like USP5 or FMS-like Tyrosine Kinase-3 (FLT3), molecules containing phenylazepane or related phenyl-heterocyclic scaffolds have been subjected to docking simulations nih.govbiorxiv.org.

These studies typically identify critical amino acid residues within the target protein's active site that are involved in binding, such as hydrophobic interactions, hydrogen bonding, and electrostatic forces. For instance, docking studies for FLT3 inhibitors identified residues like K644, C694, F691, E692, N701, D829, and F830 as crucial for ligand binding within the hydrophobic active site nih.gov. By analyzing the docking poses and scores, researchers can infer how structural modifications to molecules containing the phenylazepane core might enhance or diminish binding affinity and selectivity for a given receptor. Docking studies also aid in understanding the mechanism of action and can guide the design of new analogues with improved interaction profiles science.gov.

Prediction of Pharmacokinetic Profiles

The prediction of pharmacokinetic properties, encompassing Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET), is a critical step in drug discovery to identify compounds with favorable drug-like characteristics. Computational models are widely used to estimate these properties early in the development process.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueUnitMethod/AdductReference
XlogP (predicted)2.4-Calculated uni.lu
CCS137.6Ų[M+H]⁺ uni.lu
CCS140.0Ų[M+Na]⁺ uni.lu
CCS127.6Ų[M]⁺ uni.lu

Table 2: Structure-Activity Relationship Insights from Related Studies

Structural Feature/ModificationObserved Effect on Affinity/PotencyContext/Target ClassReference
Piperidine (B6355638) vs. Azepane RingPiperidine ring preferredCCR2/CCR5 affinity nih.gov
Phenyl ring substitution (e.g., methyl, halogen)Improved affinityUSP5 inhibitors biorxiv.org
Phenyl ring substitution (e.g., methoxy)Decreased potencyUSP5 inhibitors biorxiv.org

Table 3: Conformational Analysis Data for Related Azepane Derivatives

Compound/SystemParameter/PropertyValueUnitMethodReference
N-Boc-2-phenylazepaneRotation Barrier (Boc)70.8kJ/molDFT/VT-NMR whiterose.ac.uk

Spectroscopic and Diffraction Based Structural Elucidation in 4 Phenylazepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the atomic connectivity and electronic environment.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule, while ¹³C NMR spectroscopy reveals the carbon skeleton. For 4-Phenylazepane, characteristic signals would be expected from the phenyl ring protons and carbons, as well as the aliphatic protons and carbons of the seven-membered azepane ring.

While specific, complete ¹H and ¹³C NMR data for unsubstituted this compound were not fully detailed in the provided search snippets, data from related phenyl-substituted heterocycles, such as phenylpyrrolidines, offer valuable comparative insights. For instance, studies on phenylpyrrolidine derivatives reported aromatic proton signals typically in the δ 7.1-7.5 ppm range, with distinct signals for the aliphatic protons adjacent to the nitrogen atom and the carbon atoms of the ring system, including those bearing the phenyl substituent. rsc.org

Data from a compound containing the this compound moiety, specifically (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine, provides some indicative signals for the azepane ring. These include phenyl protons in the δ 7.10-7.26 ppm range and aliphatic signals for the azepane ring protons, with assignments in regions such as δ 3.55-3.50 ppm (likely CH₂ adjacent to N), δ 3.22-3.17 ppm (likely CH₂ adjacent to N), δ 2.67-2.61 ppm (possibly a CH), and other signals in the δ 1.59-2.67 ppm range for the remaining ring protons. biorxiv.org

The ¹³C NMR spectra of related compounds typically show signals for the phenyl carbons in the δ 120-140 ppm range, with the ipso-carbon attached to the phenyl ring appearing at higher field compared to typical aromatic carbons. Aliphatic carbons within the azepane ring, particularly those adjacent to the nitrogen atom, are expected to resonate at distinct chemical shifts, influenced by the electron-donating or withdrawing nature of substituents. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Phenyl-Substituted Heterocycles and the this compound Moiety

Proton/Carbon TypeCompound/Moiety¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Phenyl ProtonsPhenylpyrrolidine derivatives7.1-7.5 (m)120-140 (aromatic region) rsc.org
Phenyl Protons(4-Phenylazepan-1-yl) moiety7.10-7.26 (m)120-140 (aromatic region) biorxiv.org
CH₂ adjacent to N (Azepane/Pyrrolidine)Phenylpyrrolidine derivatives~3.39 (q)~49.2 rsc.org
CH₂ adjacent to N (Azepane)(4-Phenylazepan-1-yl) moiety3.55-3.50 (m), 3.22-3.17 (m)- biorxiv.org
CH adjacent to Phenyl (Azepane)(4-Phenylazepan-1-yl) moiety~2.67-2.61 (m)~62.8 (analogous) rsc.orgbiorxiv.org
Aliphatic Ring CarbonsPhenylpyrrolidine derivativesVarious (m)~62.8, ~49.2, ~36.3, ~23.2 rsc.org
Aliphatic Ring Carbons(4-Phenylazepan-1-yl) moietyVarious (m)~36.3, ~23.2 (inferred) biorxiv.org

Note: Data for phenylpyrrolidines rsc.org are presented as analogous structural information. Data for the (4-phenylazepan-1-yl) moiety biorxiv.org are from a larger molecule and may not represent the isolated compound.

Dynamic NMR (VT-NMR) is a powerful technique used to study the interconversion of conformers or the rates of chemical exchange processes. This is particularly relevant for cyclic molecules like azepanes, which can exist in multiple conformations. Studies on related systems, such as N-Boc-protected azepanes and piperidines, have employed VT-NMR to determine energy barriers for processes like the rotation of the tert-butoxycarbonyl (Boc) group. researchgate.netnd.edu These studies have shown that dynamic processes can be observed by monitoring changes in NMR peak positions and shapes as a function of temperature. For example, the rate of rotation of a carbamate (B1207046) group has been quantified, providing insights into the molecule's flexibility and the influence of substituents on these dynamic processes. researchgate.net While specific dynamic NMR studies on unsubstituted this compound were not detailed in the provided snippets, the methodology is directly applicable to understanding its conformational landscape.

¹⁹F NMR spectroscopy is essential for the characterization of compounds containing fluorine atoms. It offers high sensitivity and a wide chemical shift range, making it ideal for identifying and quantifying fluorinated species. While direct ¹⁹F NMR data for this compound itself was not found in the provided results, this technique is routinely used for fluorinated derivatives of various heterocycles, including pyrrolidines and piperidines, allowing for the confirmation of fluorine incorporation and its specific position within the molecule. princeton.edumdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by analyzing its vibrational modes.

FT-IR spectroscopy is widely used to identify the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, key functional groups expected to show distinct IR absorptions include the phenyl ring and the aliphatic C-H bonds of the azepane ring.

Typical FT-IR spectra of phenyl-substituted heterocycles and compounds containing the azepane moiety exhibit characteristic bands. These include C-H stretching vibrations for aromatic rings typically above 3000 cm⁻¹ and for aliphatic C-H bonds below 3000 cm⁻¹. Aromatic C=C stretching vibrations are often observed in the 1600-1450 cm⁻¹ region, while C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution pattern on the phenyl ring. rsc.orgbiorxiv.orglibretexts.orglibretexts.org For example, studies on related compounds show absorptions around 1599-1607 cm⁻¹ for aromatic C=C stretches and bands around 747-691 cm⁻¹ for out-of-plane bending, indicative of phenyl substitution. rsc.orgbiorxiv.org

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to probe the electronic transitions within a molecule. It provides insights into the electronic structure by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules, UV-Vis spectra are primarily influenced by the presence of chromophores, such as pi-electron systems and heteroatoms with lone pairs. The absorption maxima (λmax) and extinction coefficients (ε) observed in a UV-Vis spectrum can be correlated with the energy of the electronic transitions, thereby providing information about the molecule's electronic configuration, conjugation, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific UV-Vis spectroscopic data for this compound itself was not detailed in the provided search results, this technique is crucial for characterizing compounds with aromatic systems. The phenyl group in this compound is expected to exhibit characteristic absorption bands in the UV region, typically around 200-280 nm, due to π→π* transitions. Modifications to the azepane ring or the phenyl substituent can lead to shifts in these absorption bands, providing valuable data for electronic structure analysis and potentially estimating the HOMO-LUMO band gap. Understanding these electronic properties is vital for applications involving light absorption or emission.

Mass Spectrometry

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, offering critical evidence for its identity and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the molecular formula of synthesized compounds and identifying impurities.

In the context of this compound research, HRMS has been applied to derivatives. For instance, a study characterizing a derivative, (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine, reported HRMS data that confirmed its elemental composition.

TechniqueIon TypeFormulaCalculated m/zObserved m/z
HRMS (ESI)[M+H]⁺C₂₁H₂₅N₂O₅S417.1484417.1484

This precise agreement between calculated and observed mass values strongly supports the proposed structure of the derivative.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly for polar and thermally labile compounds. It is effective in generating intact molecular ions, often protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, which are then analyzed by the mass spectrometer. ESI is widely used in conjunction with High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, as well as in liquid chromatography-mass spectrometry (LC-MS) for analyzing complex mixtures and reaction products.

As noted in the HRMS section, ESI was employed to ionize the derivative (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine. The ESI-MS analysis provided a measured m/z value corresponding to a deprotonated species.

TechniqueIon TypeObserved m/z
ESI-MS[M-H]⁻415.40

This data complements HRMS by providing a different ionization mode and mass value, further aiding in the structural confirmation of related compounds.

X-ray Diffraction (XRD) Crystallography

Determination of Solid-State Molecular Structure and Conformation

While direct X-ray diffraction data for this compound was not found in the provided search snippets, XRD studies are critical for establishing the definitive solid-state structure and conformation of such cyclic amine compounds. For this compound, XRD would reveal the specific conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-boat forms), the orientation of the phenyl substituent relative to the ring, and any conformational preferences influenced by crystal packing forces. Such detailed structural information is essential for structure-activity relationship studies and for understanding the physical properties of the crystalline material.

Compound List:

this compound

this compound, HCl

(4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine

Mechanistic Organic Chemistry of 4 Phenylazepane Reactions

Exploration of Reaction Pathways and Intermediates

The reactivity of 4-phenylazepane can be understood through the lens of its structural features. The presence of the nitrogen atom within the seven-membered ring influences electron distribution and potential reaction sites. For instance, transformations involving the azepane ring itself, or reactions occurring at the phenyl substituent, are key areas of investigation. Studies on the lithiation of N-Boc-2-phenylazepane, for example, reveal complex behavior where electrophiles can attack either at the alpha position to the nitrogen or at the ortho position of the phenyl ring, depending on the electrophile's coordination ability and the reaction conditions whiterose.ac.uk. This suggests distinct intermediate species and reaction pathways are accessible, driven by factors such as steric hindrance and electronic effects.

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in enabling and controlling the transformations of this compound and related structures, allowing for selective functionalization and the construction of more complex molecules.

While direct literature evidence focusing on this compound as a substrate in organocatalytic asymmetric reactions is limited in the provided search results, related cyclic amines have been studied. For instance, organocatalytic conjugate additions of cyclic amines to α,β-unsaturated esters have been reported, where a selenourea-thiourea organocatalyst facilitated the reaction with high enantioselectivity nih.gov. This highlights the potential for organocatalysis to induce chirality in reactions involving amine nucleophiles, a principle that could be extended to functionalized azepanes.

Transition metal catalysis is a significant area for manipulating this compound and related structures. Palladium catalysis has been employed in the cross-coupling of α-halo eneformamides to synthesize functionalized azepanes, demonstrating high yields and stereoselectivity escholarship.orgacs.org. Palladium-catalyzed Suzuki coupling has also been utilized in the synthesis of conductive polymers incorporating phenylazepane-2-one monomers researchgate.net.

Copper catalysis has been explored in trifluoromethylthiolation and radical cyclization reactions of N-phenylpent-4-enamides to form SCF3-substituted γ-lactams, showcasing copper's ability to mediate radical processes mdpi.com. Iridium catalysis has been instrumental in developing methods for ring expansion and functionalization of cyclic amino alcohols to access azepane scaffolds, including enantioselective reductive cyclizations chemrxiv.org. Furthermore, iridium catalysts have been used in photoredox catalysis for the synthesis of azepanes from piperidines via ring expansion doi.org. N-phenylazepane itself has been used as a base in rhodium-catalyzed asymmetric deracemization of ketones, achieving high enantiomeric excess acs.org.

Acid-exchanged clays, such as Maghnite-H⁺, have been employed as heterogeneous catalysts for the cationic polymerization of monomers like phenylazepane-2-one with pyrrole (B145914) or thiophene (B33073) to create conductive copolymers aphrc.orgresearchgate.net. These reactions typically occur under mild conditions, yielding polymers with enhanced solubility and conductivity aphrc.orgresearchgate.net. The mechanism involves the clay catalyst providing active sites that facilitate the polymerization process, leading to the formation of poly[(phenylazepane-2-one)-co-(pyrrole)] or similar materials aphrc.orgresearchgate.net.

Photochemical Reaction Mechanisms

Photochemistry offers unique pathways for transforming organic molecules, and this compound and its derivatives can participate in such reactions.

While direct literature evidence for Norrish-Type I cleavage specifically applied to this compound is not immediately apparent in the provided search results, this photochemical process is a known mechanism for the α-cleavage of carbonyl compounds, leading to radical intermediates that can undergo rearrangements. If a carbonyl group were present on the azepane ring, or if a phenylazepane derivative contained a suitable chromophore, Norrish-type I cleavage could potentially initiate radical-mediated rearrangements or fragmentation pathways. Photoredox catalysis, which often involves radical intermediates, has been used in ring-expansion reactions of piperidines to azepanes doi.org and in the α-amino bicycloalkylation of amines rsc.org, indicating the broader applicability of photochemistry in azepane chemistry.

Applications of 4 Phenylazepane in Advanced Materials Research

Synthesis of Novel Polymeric Materials

Research has focused on utilizing phenylazepane-2-one, a derivative related to the 4-phenylazepane structure, as a monomer for synthesizing novel conductive polymers. These efforts aim to overcome limitations such as poor solubility and processability often associated with traditional conductive polymers.

Copolymers based on Phenylazepane-2-one (e.g., with Pyrrole (B145914), Thiophene)

Significant research has been conducted on the copolymerization of phenylazepane-2-one with common conductive monomers like pyrrole and thiophene (B33073). For instance, a novel conductive copolymer, poly[(phenylazepane-2-one)-co-(pyrrole)], abbreviated as poly(PAP), has been synthesized using an eco-friendly catalyst, acid-exchanged clay (Maghnite-H+), under mild conditions at room temperature aphrc.orgdntb.gov.uaresearchgate.net. This synthesis achieved a high yield of 85% aphrc.org. Similarly, copolymers of phenylazepane-2-one with thiophene, denoted as poly(PAT), have also been developed, employing a solid catalyst derived from acid-treated natural clay researchgate.netresearchgate.net. These copolymerization strategies aim to integrate the structural benefits of the azepane ring system with the inherent conductivity of the pyrrole or thiophene backbones.

Engineering Conductive Polymers with Enhanced Solubility

A primary challenge in the application of conductive polymers is their limited solubility in common organic solvents, which hinders their processability and integration into devices researchgate.netresearchgate.net. The incorporation of phenylazepane-2-one into polymer chains has proven effective in addressing this issue. The resulting copolymers, such as poly(PAP) and poly(PAT), exhibit significantly improved solubility in a variety of common solvents aphrc.orgresearchgate.netresearchgate.netresearchgate.net. This enhanced solubility is attributed to the presence of the phenylazepane moiety, which disrupts the tight packing of polymer chains, thereby increasing their affinity for solvents. This characteristic is crucial for enabling solution-based processing techniques, such as spin-coating or inkjet printing, for applications in electronics and sensors aphrc.orgresearchgate.netresearchgate.net.

Property Modulation in Materials Science

The integration of phenylazepane-based structures into polymers can influence various material properties beyond conductivity and solubility.

Enhancing Flexibility and Strength in Advanced Polymers

Information directly detailing the enhancement of flexibility and strength in advanced polymers through the use of this compound or its derivatives was not found in the provided search results. While general statements about polymer formulations leading to improved mechanical performance exist in broader chemical contexts benchchem.com, specific research linking this compound to enhanced flexibility and strength in advanced polymers was not identified.

Development of Nanomaterials with Specific Functionalities

The provided search results did not yield specific information regarding the development of nanomaterials with specific functionalities using this compound or its derivatives. The primary focus of the available research was on the synthesis and characterization of conductive copolymers.

Characterization of Material Properties

The synthesized copolymers incorporating phenylazepane-2-one undergo rigorous characterization to confirm their structure and evaluate their properties. Standard spectroscopic techniques are employed, including proton and carbon nuclear magnetic resonance (¹H NMR/¹³C NMR) to elucidate chemical structures, and ultraviolet-visible (UV-Vis) and Fourier transform infrared (FTIR) spectroscopy for functional group analysis and electronic transitions aphrc.orgresearchgate.netresearchgate.net. Thermal properties are assessed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and phase transitions aphrc.orgresearchgate.net. For example, poly(PAP) has demonstrated notable thermal stability, withstanding temperatures up to 333 °C aphrc.org. The electrical properties, including conductivity and dielectric behavior, are studied as a function of frequency and temperature, revealing semiconductor characteristics with calculated indirect band-gaps, such as 1.22 eV for poly(PAP) and 1.12 eV for poly(PAT) aphrc.orgresearchgate.net.

Data Tables

The following table summarizes key synthesis parameters and properties of the phenylazepane-2-one-based conductive copolymers identified in the research.

Copolymer TypeMonomer 1Monomer 2CatalystYieldReaction Temp.Thermal Stability (approx.)Band Gap (approx.)SolubilityCitations
Poly[(phenylazepane-2-one)-co-(pyrrole)] (poly(PAP))Phenylazepane-2-onePyrroleMaghnite-H+85%25 °CUp to 333 °C1.22 eVSoluble in various common solvents aphrc.orgdntb.gov.uaresearchgate.net
Poly[(phenylazepane-2-one)-co-(thiophene)] (poly(PAT))Phenylazepane-2-oneThiopheneAcid-treated clayN/AN/ABefore 200 °C1.12 eVSoluble in common solvents researchgate.netresearchgate.net

Note: "N/A" indicates that the specific value was not explicitly stated in the provided search snippets for that particular property.

Thermal Stability Studies via DSC and TGA

The thermal behavior of materials is a crucial factor determining their suitability for various applications, especially those involving elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to assess thermal stability, phase transitions, and decomposition profiles.

Research on copolymers derived from phenylazepane-2-one has demonstrated significant thermal resilience. For instance, the copolymer poly[(phenylazepane-2-one)-co-(thiophene)], abbreviated as poly(PAT), exhibits thermal stability up to approximately 200 °C, as indicated by TGA researcher.life. A more advanced material, the copolymer poly[(phenylazepane-2-one)-co-(pyrrole)] (poly(PAP)), has shown even greater thermal robustness, maintaining its structural integrity up to 333 °C aphrc.orgresearchgate.netresearchgate.net. This high thermal stability suggests that polymers incorporating the phenylazepane moiety could be employed in environments where thermal resistance is paramount.

Table 1: Thermal Stability of Phenylazepane-Derived Copolymers

Polymer TypeThermal Analysis TechniqueStability Threshold (approx.)Reference(s)
Poly[(phenylazepane-2-one)-co-(thiophene)] (poly(PAT))TGABefore 200 °C researcher.life
Poly[(phenylazepane-2-one)-co-(pyrrole)] (poly(PAP))DSC, TGAUp to 333 °C aphrc.orgresearchgate.netresearchgate.net

Electrical Conductivity and Dielectric Properties for Semiconductor Behavior

The exploration of materials with tunable electrical and dielectric properties is fundamental to the advancement of electronic devices and conductive materials. Studies investigating copolymers incorporating phenylazepane structures have revealed promising semiconductor characteristics.

The copolymer poly[(phenylazepane-2-one)-co-(thiophene)] (poly(PAT)) has been analyzed for its electrical properties, with AC electrical conductivity and dielectric permittivity studies demonstrating its semiconductor behavior researcher.life. Similarly, poly[(phenylazepane-2-one)-co-(pyrrole)] (poly(PAP)) exhibits clear semiconductor behavior , further characterized by an indirect band-gap of 1.22 eV aphrc.orgresearchgate.netresearchgate.net. The observed variations in AC electrical conductivity and dielectric properties as a function of frequency and temperature in poly(PAP) indicate its potential utility in electronic applications, suggesting that the phenylazepane structural element can contribute to desirable charge transport and dielectric responses in polymeric systems aphrc.orgresearchgate.netresearchgate.net.

Table 2: Electrical and Dielectric Properties of Phenylazepane-Derived Copolymers

Polymer TypeKey Electrical/Dielectric PropertyBehavior/CharacteristicReference(s)
Poly[(phenylazepane-2-one)-co-(thiophene)] (poly(PAT))AC Electrical Conductivity and Dielectric PermittivitySemiconductor behavior observed as a function of frequency and temperature researcher.life
Poly[(phenylazepane-2-one)-co-(pyrrole)] (poly(PAP))Indirect Band-Gap, AC Electrical Conductivity, Dielectric PropertiesSemiconductor behavior; indirect band-gap of 1.22 eV; properties vary with frequency and temperature, suggesting electronic application potential aphrc.orgresearchgate.netresearchgate.net

Medicinal Chemistry Research on 4 Phenylazepane Analogs and Biological Activity

Design and Synthesis of Novel Therapeutic Agents based on the Azepane Framework

The design of therapeutic agents based on the 4-phenylazepane framework is historically rooted in the exploration of structures related to pethidine (meperidine), a well-known 4-phenylpiperidine (B165713) analgesic. The expansion of the six-membered piperidine (B6355638) ring to a seven-membered azepane ring was an early strategy in medicinal chemistry to explore new chemical space and alter pharmacological properties. This led to the development of a distinct class of opioid analgesics.

The core design of these agents involves several key structural components:

A tertiary amine within the azepane ring, which is crucial for interacting with the target receptor.

A phenyl group at the C4 position, which is a critical component for analgesic activity and enhances binding affinity to opioid receptors.

An ester or ketone group also at the C4 position, which significantly influences the compound's potency.

A substituent on the azepane nitrogen (N1), which can modulate receptor selectivity and potency.

Prominent examples of therapeutic agents developed from this scaffold include Ethoheptazine (B1218578), Metheptazine, and Proheptazine (B10784879). herts.ac.ukwikipedia.org The synthesis of these molecules, such as Ethoheptazine (ethyl 1-methyl-4-carbethoxy-4-phenyl-azepane), involves multi-step processes that establish the core azepane ring and subsequently introduce the necessary functional groups at the C4 and N1 positions. ethernet.edu.et The design strategy often aims to mimic the essential pharmacophoric elements of morphine and other opioids, where a basic nitrogen and an aromatic ring are separated by a specific spatial distance, a configuration that the flexible azepane ring can readily adopt.

Mechanisms of Biological Interaction and Modulatory Effects

The primary mechanism of action for this compound-based analgesics is their interaction with opioid receptors in the central nervous system. wikipedia.org Opioids produce their effects by binding to G-protein coupled receptors (GPCRs), principally the mu (μ), delta (δ), and kappa (κ) opioid receptors. wikiwand.comchemeurope.com The binding of a this compound agonist to these receptors initiates a downstream signaling cascade that results in analgesia. This includes the inhibition of the enzyme adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. wikiwand.comnih.gov This cascade leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, dampening the transmission of pain signals.

The specific analgesic profile and side effects of each compound are determined by its unique binding affinity and efficacy at the different opioid receptor subtypes. wikipedia.orgresearchgate.net For instance, Meptazinol, a structurally related 3-phenylazepane (B1371516) derivative, is known to be a centrally acting analgesic with mixed agonist and antagonist activity at opioid receptors. While detailed receptor binding profiles for all this compound derivatives are not extensively published, their classification as opioid analgesics confirms their activity at this receptor family.

Current research on this compound analogs has predominantly focused on their role as orthosteric ligands, meaning they bind directly to the primary active site of the opioid receptors. Allosteric modulation, which involves binding to a secondary site on the receptor to modulate the effect of the primary (orthosteric) ligand, is a newer strategy in drug development. wikipedia.org At present, there is limited information in the public scientific literature describing allosteric modulation as a primary mechanism for this compound-based compounds.

The principal biological targets for the analgesic this compound series are unequivocally identified as the opioid receptors (μ, κ, and δ). wikipedia.orgresearchgate.net Target engagement is confirmed through their classification as opioid analgesics and by their clinical efficacy in pain management. Further studies on structurally related 4-phenylpiperidine compounds, like meperidine, have shown that in addition to opioid receptors, these molecules can also interact with monoamine transporters such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). ethernet.edu.et While the extent of this activity for the this compound series is less characterized, it highlights a potential for a broader pharmacological profile that could influence their therapeutic use and side effects.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

The optimization of biological performance for this compound analogs is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. Although comprehensive SAR tables for a wide range of this compound derivatives are not broadly available, key principles can be derived from known compounds and from extensive research on the closely related 4-phenylpiperidine analgesics.

The potency and selectivity of this compound analogs are highly sensitive to substitutions at several key positions on the molecule.

N1-Substituent: The group attached to the azepane nitrogen is critical. A small alkyl group, such as the methyl group in Ethoheptazine, is common and generally confers potent opioid activity. Varying this substituent can significantly alter the compound's interaction with the different opioid receptor subtypes.

C4-Substituents: The nature of the two substituents at the C4 position is paramount for activity. The presence of the phenyl ring is essential. The second substituent, typically an ester (e.g., carboethoxy group in Ethoheptazine) or a propionyloxy group (in Proheptazine), plays a major role in determining analgesic potency. herts.ac.uk This is analogous to the SAR of pethidine, where the C4-ester is a key feature.

Azepane Ring Substitution: Modifications to the azepane ring itself can also modulate activity. A study on azepan-3-one (B168768) based inhibitors targeting cathepsin K (a different class of molecules) demonstrated that adding a methyl group to the azepane ring could dramatically alter both potency and pharmacokinetic properties depending on its position and stereochemistry. This highlights the potential for fine-tuning the pharmacological profile of this compound drugs by substituting the heterocyclic core.

The following tables summarize the known this compound-based analgesics and the general SAR principles for this class of compounds.

Table 1: Known this compound-Based Opioid Analgesics

Compound N1-Substituent C4-Substituent 1 C4-Substituent 2 Primary Biological Activity
Ethoheptazine -CH₃ Phenyl -COOC₂H₅ (Carboethoxy) Opioid Analgesic
Metheptazine -CH₃ Phenyl -OOCCH₃ (Acetoxy) Opioid Analgesic

| Proheptazine | -CH₃ | Phenyl | -OOCCH₂CH₃ (Propionyloxy) | Opioid Analgesic |

Table 2: General Structure-Activity Relationships for this compound Analgesics

Structural Position Modification Expected Impact on Activity Rationale / Notes
N1 (Azepane Nitrogen) Small Alkyl (e.g., -CH₃) Potent Agonist Activity Optimal for interaction with the opioid receptor active site.
Larger/Bulky Alkyl May decrease potency or introduce antagonist activity. Steric hindrance can alter binding mode.
C4 Phenyl Ring Unsubstituted Essential for Analgesic Activity Provides a critical hydrophobic interaction with the receptor.
para-Substitution Can modulate potency. Electronic and steric effects influence receptor binding.
C4 Ester/Acyl Group Ester (e.g., -COOR) Potent Agonist Activity Polarity and size are important for optimal interaction. Reversing the ester to an acyloxy group (e.g., -OCOR) is also effective.
Removal of Group Significant loss of activity. This group is a key part of the pharmacophore for this class.

| Azepane Ring | Conformational Flexibility | Influences binding affinity and selectivity. | The seven-membered ring allows for multiple low-energy conformations to fit the receptor site. |

Conformational Aspects Influencing Bioactivity

The seven-membered azepane ring of this compound possesses significant conformational flexibility, adopting various arrangements such as chair, boat, and twist-boat conformations. This flexibility is a critical determinant of the biological activity of its analogs, as the spatial orientation of the phenyl group and the nitrogen atom must align precisely with the binding pocket of a target receptor. The orientation of the C4-phenyl substituent, either in an axial or equatorial position relative to the azepane ring, profoundly influences receptor affinity and efficacy.

In the context of opioid receptor binding, a unified theory suggests that for a compound to have analgesic activity, its heterocyclic ring (in this case, the azepane ring) must occupy a spatial plane relative to its aromatic ring that is analogous to the rigid structure of morphine. nih.gov The flexible nature of the this compound scaffold means that only specific conformations will satisfy this requirement, leading to effective receptor interaction. nih.gov Research on conformationally restricted analogs of other cyclic opioids has demonstrated that limiting the structure to a specific, "active" conformation can lead to a significant increase in receptor affinity and selectivity. nih.gov For instance, introducing methyl groups to create conformational restraint in related analgesics resulted in a marked decrease in kappa opioid receptor affinity, highlighting the importance of achieving the correct spatial geometry. nih.gov

Role as Key Intermediates in Pharmaceutical Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. Its structural framework, combining a flexible seven-membered nitrogen-containing ring with a phenyl group, provides a versatile template for developing compounds that can interact with multiple biological targets, particularly within the central nervous system.

The most prominent role of the this compound core is as a foundational structure for a series of opioid analgesics. wikipedia.org Compounds such as ethoheptazine and proheptazine are direct derivatives that leverage this scaffold to achieve their pain-relieving effects. wikipedia.org The development of these agents relies on using this compound as a starting point, with subsequent chemical modifications to the nitrogen atom and other positions on the azepane ring to modulate potency, efficacy, and receptor selectivity. The stereochemistry at the C4 position is also critical, with different enantiomers often exhibiting distinct pharmacological profiles, including agonist versus antagonist activity. nih.gov

Beyond its direct use in opioid analgesics, the broader azepane scaffold is a key component in the synthesis of other drugs for neurological disorders. For example, related structures are utilized in the creation of neuroleptic agents. While not always direct derivatives of this compound, the synthetic strategies and structure-activity relationships (SAR) established for these compounds inform the development of novel agents. The insights gained from developing azepine-containing antipsychotics can be applied to design new this compound analogs with potential efficacy in treating conditions like schizophrenia.

While historically linked to opioid receptors, the this compound scaffold has proven to be a valuable template for targeting other receptors involved in neurological function, particularly dopamine receptors. Research has focused on creating analogs that exhibit affinity for these non-opioid targets, thereby expanding the therapeutic potential of this chemical class.

Studies have led to the synthesis of heterocyclic analogs based on the azepine structure that were specifically designed as dopamine D1 and D2 receptor ligands. nih.gov In one such study, researchers synthesized 3-phenylazepino[5,4,3-c,d]indole derivatives and evaluated their ability to displace selective radioligands from dopamine receptors. The results demonstrated that these compounds could bind to both D1 and D2 receptors, with varying degrees of potency and selectivity. nih.gov This confirms that the this compound framework can be effectively modified to produce compounds with significant dopaminergic activity, making it a relevant intermediate for developing novel treatments for disorders such as Parkinson's disease or schizophrenia. nih.govfrontiersin.org The size and conformation of the seven-membered ring are considered important factors for the affinity at these receptors. nih.gov

The table below presents binding affinity data for representative azepine derivatives at dopamine receptors, illustrating the potential of this scaffold beyond opioid activity.

Table 1: Dopamine Receptor Binding Affinities of this compound Analogs

Compound Target Receptor Binding Affinity (Ki, µM)
Compound 5b Dopamine D1 1.8
Compound 5b Dopamine D2 8.9
Compound 10 Dopamine D1 >10
Compound 10 Dopamine D2 9.5
Compound 11 Dopamine D1 >10
Compound 11 Dopamine D2 >10

Data sourced from receptor binding studies on 3-phenylazepino[5,4,3-c,d]indole derivatives. nih.gov

Emerging Analytical Techniques and Research Methodologies in 4 Phenylazepane Chemistry

Advanced Chromatographic Separations

The separation of enantiomers is a critical task in pharmaceutical development, as different stereoisomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. For cyclic amines like 4-phenylazepane, advanced chromatographic techniques are indispensable for both analytical quantification and preparative isolation of pure enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often surpassing traditional high-performance liquid chromatography (HPLC) in terms of speed, efficiency, and reduced environmental impact. nih.govresearchgate.net The use of compressed carbon dioxide as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol or isopropanol, results in low viscosity and high diffusivity, enabling rapid separations at high flow rates without generating excessive backpressure. researchgate.netchromatographyonline.com

The core of this technique is the chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated a high success rate (often exceeding 95%) in resolving a broad range of chiral molecules, including cyclic amines. nih.gov

For a compound such as this compound, determining the enantiomeric excess (% ee) would involve a screening process to identify the optimal combination of CSP and mobile phase conditions. This process is often automated, allowing for the rapid evaluation of multiple columns and solvent modifiers. nih.gov The addition of acidic or basic additives to the modifier is a common strategy to improve the peak shape and resolution of amine-containing compounds. chromatographyonline.com The high throughput and robust performance of CSP-SFC make it the preferred method in many discovery and development settings for the rapid and accurate determination of enantiomeric purity. nih.gov

Table 1: Illustrative CSP-SFC Screening Conditions for a Chiral Cyclic Amine

Parameter Condition 1 Condition 2 Condition 3 Condition 4
CSP Column Chiralpak AD Chiralcel OD Chiralpak AS Chiralcel OJ
Mobile Phase CO₂ / Methanol CO₂ / Methanol CO₂ / Isopropanol CO₂ / Isopropanol
Gradient 5-40% Modifier 5-40% Modifier 5-40% Modifier 5-40% Modifier
Flow Rate 4.0 mL/min 4.0 mL/min 4.0 mL/min 4.0 mL/min
Back Pressure 120 bar 120 bar 120 bar 120 bar
Temperature 40 °C 40 °C 40 °C 40 °C

This table represents a typical initial screening protocol. The optimal separation would be selected based on the observed resolution and analysis time.

Mechanochemical Synthesis and In Situ Reaction Monitoring

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, is a burgeoning field of green chemistry that minimizes or eliminates the need for bulk solvents. nih.gov Techniques like ball milling, where reactants are agitated in a jar with grinding media, can facilitate reactions between solid-state reagents, often leading to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution-based methods. researchgate.netacs.org

For the synthesis of N-aryl cyclic amines like this compound, mechanochemical methods could be applied to key bond-forming reactions, such as Buchwald-Hartwig amination or other cross-coupling strategies. cardiff.ac.uk However, a significant challenge in mechanochemistry has been the difficulty of observing reaction progress inside a sealed, rapidly moving milling jar. This has historically limited the mechanistic understanding of these transformations. nih.gov

The development of time-resolved in situ (TRIS) monitoring techniques has been transformative, allowing researchers to observe mechanochemical reactions as they happen. nih.gov By integrating analytical probes directly into the milling equipment, methods such as Raman spectroscopy and synchrotron X-ray powder diffraction (XRPD) can provide real-time data on the formation of products and the appearance and disappearance of transient intermediates. nih.gov This information is crucial for understanding reaction kinetics, identifying reaction pathways, and rationally optimizing reaction conditions such as milling frequency and time. nih.govresearchgate.net The application of TRIS monitoring to the mechanochemical synthesis of this compound or its precursors would provide unprecedented insight into the solid-state reaction mechanism, facilitating a more rational and efficient process design.

Table 2: Representative Conditions for Mechanochemical C-N Cross-Coupling

Parameter Value
Reaction Type Buchwald-Hartwig Amination
Reactants Aryl Halide, Amine
Catalyst System Palladium Pre-catalyst (e.g., Pd-PEPPSI)
Base K₃PO₄
Grinding Auxiliary NaCl or Silica
Milling Frequency 20-30 Hz
Reaction Time 20-60 min
Monitoring Technique In Situ Raman Spectroscopy

Data derived from analogous N-arylation reactions reported in the literature. cardiff.ac.uk

Flow Chemistry Applications for Efficient Synthesis and Scale-Up

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, particularly for synthesis and scale-up in the pharmaceutical industry. wiley-vch.deresearchgate.net Key benefits include superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety when handling hazardous reagents or highly exothermic reactions. almacgroup.com

For the synthesis of this compound, a multi-step process could be translated from batch to a continuous flow system. This "telescoped" approach, where the output from one reactor flows directly into the next, minimizes manual handling and the isolation of intermediates, leading to a more efficient and automated manufacturing process. mdpi.com The small internal volume of flow reactors allows for rapid screening of reaction conditions and straightforward scaling. patheon.com Instead of using larger reactors (scaling up), production can be increased by running the process for a longer duration (scaling out) or by using multiple reactors in parallel (numbering up). almacgroup.com

The precise control afforded by flow systems can lead to improved yields and selectivities compared to batch reactions. wiley-vch.de This is particularly relevant for reactions that are sensitive to temperature fluctuations or require the use of unstable intermediates, which can be generated and consumed in situ within the flow reactor. The application of flow chemistry to the synthesis of this compound would enable a more robust, reproducible, and scalable manufacturing route suitable for producing active pharmaceutical ingredients (APIs). wiley-vch.de

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for an N-Arylation Step

Parameter Batch Processing Continuous Flow Processing
Reactor Round-bottom flask (1 L) Packed-bed or tube reactor (10 mL)
Temperature Control Heating mantle/ice bath (±5 °C) Thermostatted circulating fluid (±0.5 °C)
Mixing Mechanical stirring (gradient effects) Efficient micromixing (uniform)
Residence Time 4 hours (reaction time) 10 minutes (controlled by flow rate)
Safety Potential for thermal runaway Minimized risk due to small volume
Scale-Up Redesign of reactor and conditions Increase run time or number of reactors

| Productivity | ~100 g / 8-hour shift | ~500 g / 8-hour shift (scaling out) |

Future Research Trajectories for 4 Phenylazepane Chemistry

Addressing Synthetic Challenges and Enhancing Versatility

While the 4-phenylazepane core is established, future research must focus on developing more efficient, cost-effective, and versatile synthetic methodologies. A primary challenge lies in the construction of the seven-membered azepane ring with precise control over stereochemistry, which is often crucial for biological activity. Future synthetic strategies should aim to improve upon existing methods, such as modifications of the Strecker synthesis or cyclization of functionalized precursors, which have been applied to similar piperidine (B6355638) systems. researchgate.net

Key areas for development include:

Novel Catalytic Systems: The exploration of new metal-based or organocatalytic systems could provide milder and more selective routes to the azepane ring, reducing the need for harsh reagents and protecting groups.

Stereoselective Synthesis: Developing asymmetric syntheses to access specific enantiomers or diastereomers of this compound derivatives is critical. This will enable a more precise investigation of structure-activity relationships for chiral targets.

Functional Group Tolerance: Synthetic routes must be robust enough to tolerate a wide array of functional groups on both the phenyl ring and the azepane nitrogen. This would allow for the rapid generation of diverse chemical libraries for screening purposes, a strategy proven effective for other heterocyclic scaffolds like phthalazines and pyrazoles. beilstein-journals.org

Green Chemistry Approaches: Emphasis should be placed on developing environmentally benign syntheses that minimize waste, use safer solvents, and improve atom economy, for instance by exploring hypervalent iodine-mediated reactions or other metal-free approaches. beilstein-journals.org An improved synthetic route suitable for industrial production would be a significant advancement. wikipedia.org

Deeper Exploration of Biological Mechanisms and Therapeutic Potential

The this compound moiety is the foundational structure for a series of opioid analgesics, including proheptazine (B10784879) and ethoheptazine (B1218578). wikipedia.org However, its therapeutic potential extends far beyond this initial application. The structural similarity of the azepane ring to other neuro-active scaffolds suggests a broader pharmacological profile is waiting to be uncovered. Future research should systematically explore the interaction of this compound derivatives with a wide range of biological targets.

Promising avenues for investigation include:

Central Nervous System (CNS) Targets: Beyond opioid receptors, derivatives should be screened against other CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. Research on analogous 1,4-oxazepane (B1358080) derivatives has shown that such scaffolds can yield potent and selective ligands for the dopamine D4 receptor, suggesting a potential application in developing novel antipsychotics. nih.govresearchgate.net

Anti-inflammatory Agents: Fused azepine systems have been investigated as selective COX-2 inhibitors. nih.gov Future work could explore if simpler this compound derivatives, appropriately functionalized, could also exhibit anti-inflammatory properties, potentially leading to new treatments for inflammatory conditions. nih.gov

Metabolic Profiling: A thorough understanding of the metabolic pathways of new this compound analogs is essential. As seen with fentanyl analogs, metabolism can significantly impact a compound's activity and duration of action. nih.gov Investigating how modifications to the core structure affect metabolism by enzymes like cytochrome P450s will be crucial for designing safer and more effective drug candidates. nih.gov

A systematic exploration could involve the synthesis and screening of a targeted library of derivatives, as illustrated in the table below.

DerivativeSubstitution on Phenyl RingSubstitution on Azepane NitrogenPrimary Screening TargetSecondary Screening Target
4-PA-0014-OH-CH3μ-Opioid ReceptorDopamine D4 Receptor
4-PA-0023-Cl-CH2CH2OHDopamine D4 ReceptorSerotonin 5-HT2A Receptor
4-PA-0034-SO2NH2-HCOX-2 EnzymeCOX-1 Enzyme
4-PA-004None-(CH2)2-COOHμ-Opioid ReceptorMetabolic Stability Assay

Innovations in Materials Science and Functional Polymer Development

The unique structural features of this compound—a conformationally flexible seven-membered ring, a reactive secondary amine, and an aromatic phenyl group—make it an attractive building block for novel functional polymers and advanced materials. sigmaaldrich.com While this area is largely unexplored for the this compound structure itself, research on related azepane and azepine compounds demonstrates a clear path forward. nbinno.comacs.org

Future research trajectories should focus on:

Polymer Synthesis: Investigating the incorporation of this compound as a monomer in polymerization reactions is a key starting point. The secondary amine can act as a reactive site for creating polyamides or as a chain extender in the production of polyurethanes. nbinno.com Furthermore, derivatives of the azepane ring, such as lactam analogs, could be used in ring-opening polymerizations to create functional aliphatic polyamides with tunable properties. acs.org

Smart Materials: The conformational flexibility of the azepane ring and the electronic nature of the phenyl group could be harnessed to create stimuli-responsive materials. For example, polymers incorporating this scaffold might exhibit changes in their physical properties in response to pH, temperature, or light.

Biomedical Materials: Functional polymers are increasingly used for biomedical applications like drug delivery and tissue engineering. nih.gov The this compound scaffold could be integrated into biocompatible or biodegradable polymers, where the phenyl group could facilitate drug loading via π-π stacking interactions and the amine could be used for conjugation to other molecules.

Organic Electronics: The introduction of azepine rings into nanographene structures has been shown to enable functionalization that can tune the material's fluorescence and electronic properties. acs.org Similarly, incorporating the this compound moiety into conjugated polymer systems could lead to new materials for organic light-emitting diodes (OLEDs) or sensors.

Development of Predictive Models for Structure-Property Relationships

To accelerate the discovery of new this compound derivatives with desired properties, the development of robust computational models is essential. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models provide a powerful tool for predicting the biological activity or physical properties of novel compounds before they are synthesized, saving significant time and resources. nih.govmdpi.com

Future efforts in this area should include:

Building QSAR Models for Biological Activity: By generating a dataset of this compound derivatives and their measured biological activities (e.g., receptor binding affinity, enzyme inhibition), researchers can build predictive models. nih.gov These models use molecular descriptors (e.g., electronic, topological, and physicochemical properties) to correlate a compound's structure with its activity. imist.ma Statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms such as Artificial Neural Networks (ANN) can be employed to create these models. imist.ma

Defining the Applicability Domain: A crucial aspect of QSAR modeling is defining the applicability domain (AD), which specifies the chemical space in which the model can make reliable predictions. mdpi.com This ensures that the model is only used for compounds similar to those in the training set.

Predicting Pharmacokinetic Properties: In addition to activity, computational models can predict crucial ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov Predicting factors like blood-brain barrier permeability or susceptibility to metabolism can help prioritize compounds with favorable drug-like profiles early in the discovery process. researchgate.net

The table below illustrates the type of data required to build a QSAR model for predicting receptor affinity.

Compound IDMolecular Weight (MW)LogPTopological Polar Surface Area (TPSA)Experimental Affinity (Ki, nM)
4-PA-001191.292.132.2615.4
4-PA-002225.742.532.268.2
4-PA-003270.361.598.1550.1
4-PA-004235.301.859.5322.7

Collaborative and Interdisciplinary Research Initiatives

Maximizing the potential of the this compound scaffold cannot be achieved within a single scientific discipline. The complexity of moving from a core chemical structure to a functional drug or material necessitates a highly collaborative and interdisciplinary approach.

Future success will depend on building research initiatives that unite:

Synthetic Organic Chemists: To devise innovative and efficient methods for producing diverse libraries of this compound derivatives. beilstein-journals.org

Medicinal Chemists and Pharmacologists: To design and evaluate new compounds for therapeutic potential, elucidating their mechanisms of action and metabolic profiles. nih.govnih.gov

Computational Chemists: To develop and apply predictive QSAR and ADME models that guide the design and prioritization of new molecules. imist.ma

Materials Scientists and Polymer Chemists: To explore the integration of the this compound scaffold into novel polymers and functional materials for a range of applications. sigmaaldrich.comacs.org

By fostering these collaborations, the scientific community can create a synergistic research environment where synthetic feasibility, biological activity, predictive modeling, and material innovation are all considered in parallel. Such an integrated approach will undoubtedly accelerate the translation of fundamental research on this compound into tangible therapeutic and technological advancements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.